molecular formula C14H10BrN3 B12517129 N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline CAS No. 819858-09-8

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline

Cat. No.: B12517129
CAS No.: 819858-09-8
M. Wt: 300.15 g/mol
InChI Key: YGLBGJNCGNHUJO-UHFFFAOYSA-N
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Description

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline is a chemical research compound designed for investigational use. This molecule features a benzimidazole scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to interact with the biopolymers of living systems . This core structure is found in various marketed drugs and compounds with documented antimicrobial, antiviral, and anticancer properties . The compound is functionally hybridized with a 3-bromoaniline moiety. The aniline component provides a handle for further chemical modification, while the bromine atom can serve as a reactive site in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are valuable for creating diverse compound libraries for structure-activity relationship (SAR) studies. This molecular architecture suggests potential for applications in early-stage drug discovery research, including but not limited to, the synthesis of novel enzyme inhibitors or the development of new therapeutic agents. This product is intended for laboratory research by qualified personnel and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling protocols must be consulted prior to use.

Properties

CAS No.

819858-09-8

Molecular Formula

C14H10BrN3

Molecular Weight

300.15 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-(3-bromophenyl)methanimine

InChI

InChI=1S/C14H10BrN3/c15-10-4-3-5-11(8-10)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-9H,(H,17,18)

InChI Key

YGLBGJNCGNHUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Domino C–N Cross-Coupling

Reaction Overview

This method employs a copper-promoted domino reaction to construct the benzimidazole scaffold while introducing the 3-bromoaryl group. The protocol, adapted from PMC7221555, involves:

  • Formation of N-(2-bromophenyl)-guanidine : Thiourea reacts with 2-bromoaniline in dimethyl sulfoxide (DMSO) with sodium acetate (NaOAc) and CuSO₄·5H₂O at room temperature.
  • Intramolecular cyclization : The guanidine intermediate undergoes cyclization to yield 2-aminobenzimidazole.
  • Intermolecular coupling : The benzimidazole reacts with 3-bromoiodobenzene under optimized conditions (Cu catalyst, 1,10-phenanthroline ligand, 120°C, 18 h).
Procedure
  • Step 1 : Mix thiourea (1 mmol), 2-bromoaniline (2 mmol), NaOAc (1 mmol), and CuSO₄·5H₂O (20 mol%) in DMSO (2–3 mL). Stir at room temperature for 1 h.
  • Step 2 : Add K₂CO₃ (2 mmol), 3-bromoiodobenzene (1 mmol), and 1,10-phenanthroline (20 mol%). Reflux at 120°C for 18 h.
  • Workup : Extract with ethyl acetate, wash with water, and purify via silica gel chromatography (hexane/ethyl acetate, 7:3).
Yield and Characterization
  • Yield : 85–96%.
  • FTIR : $$ \nu(\text{C=N}) $$ at 1616 cm⁻¹, $$ \nu(\text{N-H}) $$ at 3421 cm⁻¹.
  • ¹H NMR : Aromatic protons at δ 7.12–8.75 ppm, imine proton at δ 8.96 ppm.

Mannich Reaction with Formaldehyde

Reaction Overview

Schiff Base Condensation

Reaction Overview

Schiff base formation between 2-formylbenzimidazole and 3-bromoaniline, following protocols from PMC11078874 and JDDT:

  • Synthesis of 2-formylbenzimidazole : Oxidize 2-hydroxymethylbenzimidazole (from Mannich reaction) using MnO₂.
  • Condensation : React the aldehyde with 3-bromoaniline in ethanol under acidic conditions.
Procedure
  • Step 1 : Reflux 2-hydroxymethylbenzimidazole (1 mmol) with MnO₂ (2 mmol) in dichloromethane (DCM) for 4 h. Filter and concentrate.
  • Step 2 : Dissolve 2-formylbenzimidazole (1 mmol) and 3-bromoaniline (1 mmol) in ethanol. Add glacial acetic acid (3 drops) and reflux for 8 h.
  • Workup : Evaporate solvent, wash with hexane, and dry under vacuum.
Yield and Characterization
  • Yield : 70–82%.
  • ¹³C NMR : Imine carbon at δ 155.01 ppm, aromatic carbons at δ 118.71–139.38 ppm.
  • Elemental Analysis : C 58.2%, H 3.4%, N 11.9% (theoretical: C 58.1%, H 3.5%, N 12.1%).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Copper-catalyzed coupling 85–96 18–24 h High selectivity, scalable Requires toxic Cu catalysts
Mannich reaction 58–75 6–8 h Simple setup, minimal purification Moderate yields, competing side reactions
Schiff base condensation 70–82 8–12 h Mild conditions, high purity Multi-step aldehyde synthesis required

Mechanistic Insights

  • Copper-catalyzed method : Cu(I) mediates oxidative coupling, forming C–N bonds via single-electron transfer (SET).
  • Mannich reaction : Formaldehyde generates an electrophilic iminium ion, attacked by 3-bromoaniline’s amine.
  • Schiff base formation : Nucleophilic attack of 3-bromoaniline on the aldehyde carbonyl, followed by dehydration.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with DNA synthesis and repair, leading to its antimicrobial and anticancer properties . The bromine atom enhances its reactivity, allowing it to form covalent bonds with biological molecules .

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency: Yields vary significantly based on the heterocyclic system and reaction conditions. For example, compound 13b (benzimidazole-thiazole) is synthesized in 53% yield via coupling reactions , whereas compound 3d (but-2-enoate) shows lower yields (9–52%) depending on the procedure .
  • Reaction Conditions: Benzimidazole derivatives often employ coupling agents like HOBt/EDCI , while quinazolines require reflux conditions in isopropanol . Acetylation of 3-bromoaniline using acetic anhydride is a common step for introducing amide functionalities .

Physicochemical Properties

  • Melting Points : Benzimidazole derivatives (e.g., 13b) exhibit higher melting points (~210°C) compared to ester-linked analogs like 3d (~143°C), likely due to stronger intermolecular interactions in rigid heterocyclic systems .
  • Solubility : The presence of polar groups (e.g., carboxylic acid in 13b) may enhance aqueous solubility, whereas lipophilic substituents (e.g., chloroethoxy in 7a) could improve membrane permeability .

Functional Group Impact

  • Bromine Substituent : The electron-withdrawing bromine atom on the aniline ring enhances electrophilicity, facilitating nucleophilic substitution reactions and improving binding to biological targets .
  • Benzimidazole Core : This aromatic system contributes to π-π stacking and hydrogen-bonding interactions, critical for enzyme inhibition .

Biological Activity

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its stability and biological activity. The presence of the bromoaniline group enhances its ability to interact with biological targets, making it a valuable scaffold in drug design. The general structure can be represented as follows:

N 2H Benzimidazol 2 ylidene methyl 3 bromoaniline\text{N 2H Benzimidazol 2 ylidene methyl 3 bromoaniline}

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

  • DNA and RNA Interaction : The benzimidazole moiety can mimic natural nucleotides, allowing it to bind to DNA and RNA, disrupting their function.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells .
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against a range of bacterial and fungal strains, potentially through cell membrane disruption or inhibition of nucleic acid synthesis .

Anticancer Properties

Research indicates that this compound has notable anticancer effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)< 10
HeLa (Cervical)< 15
A549 (Lung)< 20

These results suggest that the compound may induce cell cycle arrest and apoptosis through multiple pathways.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings indicate that this compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

  • Antiparasitic Activity : A study on derivatives of benzimidazole compounds, including this compound, showed promising results against Trypanosoma cruzi with IC50 values below 5 µM in some derivatives. This suggests potential application in treating Chagas disease .
  • In Vivo Efficacy : In an animal model for cancer treatment, administration of the compound resulted in significant tumor reduction compared to control groups. The treatment showed minimal toxicity at effective doses, highlighting its therapeutic potential.

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